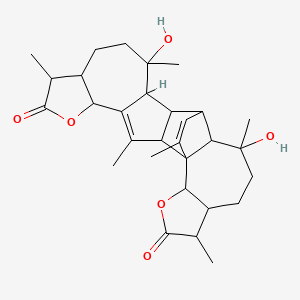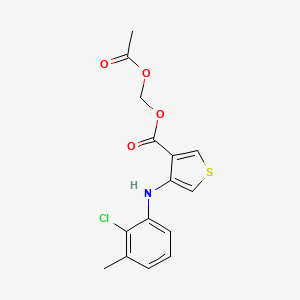
Aclantate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aclantate is a nonsteroidal anti-inflammatory drug.
Wissenschaftliche Forschungsanwendungen
Plant Growth Enhancement
A study by Polo & Mata (2018) demonstrated that biostimulants like Aclantate can significantly improve plant growth parameters and yield in gold cherry tomatoes. This suggests Aclantate's potential in enhancing agricultural productivity.
Renal Cell Carcinoma Research
Research by Kotzerke et al. (2007) explored the use of [1-11C]Acetate as a metabolic tracer for renal cell cancer. Although it was found not to be more effective than existing methods, this highlights Aclantate's role in cancer research.
Cyberinfrastructure in Plant Biology
The iPlant Collaborative, as discussed by Goff et al. (2011), leverages Aclantate for developing comprehensive cyberinfrastructure supporting plant biology research. This underlines its utility in facilitating cross-disciplinary research and data management.
Traditional Medicine and Herbal Science
A study by Ardiyanto (2015) on the efficacy of traditional herbal formulas, possibly including Aclantate, demonstrated their effectiveness in pain relief for osteoarthritis, bridging the gap between traditional medicine and modern clinical research.
Antidepressant Research
Machado et al. (2013) Machado et al. (2013) investigated the antidepressant-like effects of plant-based substances, possibly related to Aclantate, indicating its potential application in developing natural antidepressants.
Biostimulant Effects on Lettuce
Giordano et al. (2022) Giordano et al. (2022) found that plant-derived biostimulants, like Aclantate, modulate primary and secondary metabolites in lettuce, enhancing yield and nutritional quality.
Metabolic Stress in Cancer Cells
Schug et al. (2015) Schug et al. (2015) highlighted that ACSS2, related to Aclantate metabolism, maintains cancer cell growth under metabolic stress, pointing to Aclantate's relevance in cancer metabolism research.
Nutritional and Medicinal Uses
Research by Guarrera et al. (2005) on the ethnobotanical and ethnomedicinal uses of plants, including Aclantate, provides insight into its traditional applications, contributing to the understanding of its potential health benefits.
Enhancing Crop Adaptation
Carillo et al. (2019) Carillo et al. (2019) showed that biostimulants from tropical plant extracts, like Aclantate, improve physiological parameters in crops, suggesting its role in sustainable agriculture under sub-optimal conditions.
Insulin Release and Diabetes Research
Si et al. (2010) Si et al. (2010) explored the insulin releasing and alpha-glucosidase inhibitory activity of Aclantate, indicating its potential in managing diabetes and metabolic disorders.
Eigenschaften
CAS-Nummer |
39633-62-0 |
|---|---|
Produktname |
Aclantate |
Molekularformel |
C15H14ClNO4S |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-4-3-5-12(14(9)16)17-13-7-22-6-11(13)15(19)21-8-20-10(2)18/h3-7,17H,8H2,1-2H3 |
InChI-Schlüssel |
KMGLZXXYCVKWOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
39633-62-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aclantate; Aclantato; Aclantatum; Hoe 473; Hoe473; Hoe473 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



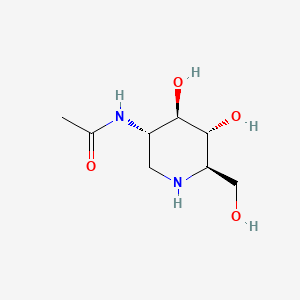
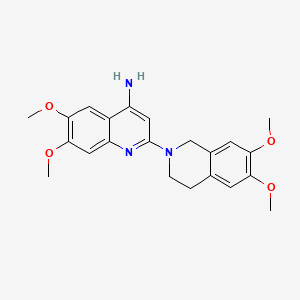
![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)
![Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-](/img/structure/B1666463.png)
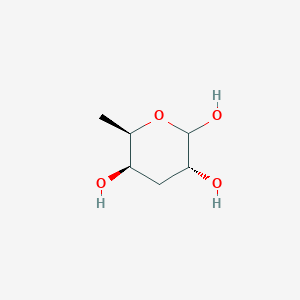
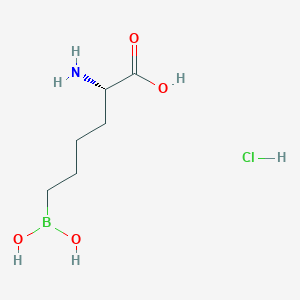
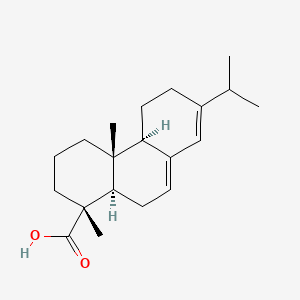
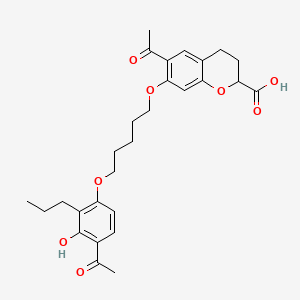
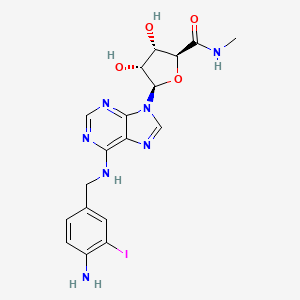
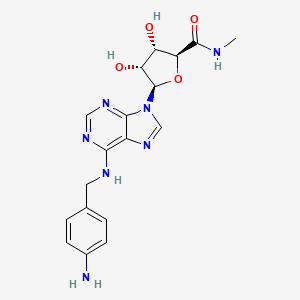
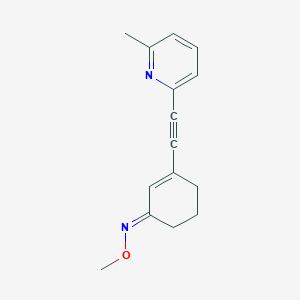
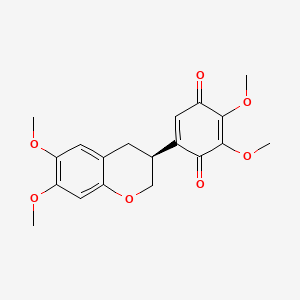
![(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1666479.png)
